

Application Notes and Protocols for Measuring DL-Ornithine Uptake in Isolated Mitochondria

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Compound of Interest				
Compound Name:	DL-Ornithine			
Cat. No.:	B143873	Get Quote		

Audience: Researchers, scientists, and drug development professionals.

Introduction

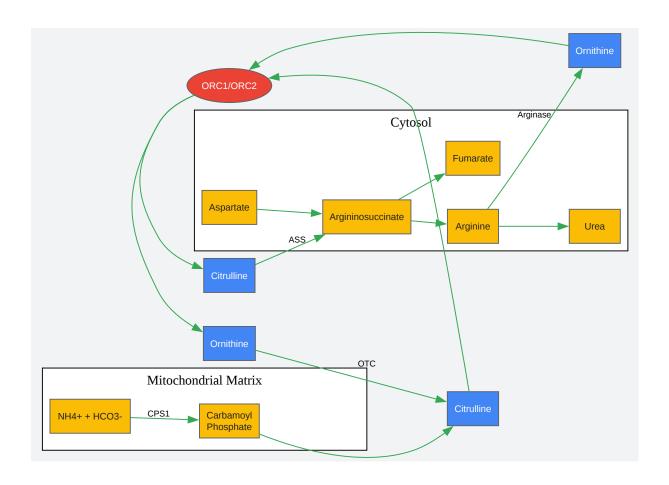
Mitochondria are central to cellular metabolism, and the transport of molecules across their membranes is a critical regulatory point. **DL-Ornithine**, a key intermediate in the urea cycle and a precursor for the synthesis of polyamines, proline, and glutamate, is transported into the mitochondrial matrix by specific carriers. The primary transporters responsible for ornithine uptake are the ornithine carriers ORC1 (encoded by the SLC25A15 gene) and ORC2 (encoded by the SLC25A2 gene).[1][2] Dysfunctional ornithine transport is associated with the rare metabolic disorder Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome.[3]

These application notes provide detailed protocols for measuring **DL-ornithine** uptake in isolated mitochondria, primarily focusing on assays with reconstituted purified ornithine carriers in liposomes. This in vitro method allows for the precise characterization of the kinetic properties of ornithine transporters and the screening of potential inhibitors or activators.

Signaling and Transport Pathway

The uptake of ornithine into the mitochondrial matrix is a crucial step in the urea cycle. Cytosolic ornithine is exchanged for matrix citrulline by the ornithine carrier (ORC1 in the liver). [4] This antiport mechanism is essential for the continuous operation of the cycle, which detoxifies ammonia.





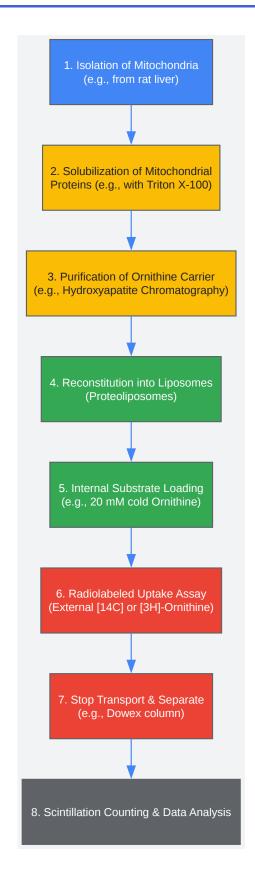
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Caption: Ornithine transport across the inner mitochondrial membrane via ORC1/ORC2.

Experimental Workflow for Measuring Ornithine Uptake

The overall process involves the isolation of mitochondria, purification of the ornithine carrier, reconstitution of the carrier into liposomes, and finally, the transport assay using radiolabeled ornithine.





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Caption: Overall experimental workflow for measuring ornithine uptake.



Quantitative Data Summary

The following tables summarize the kinetic parameters of mitochondrial ornithine carriers from various studies. These values are essential for comparative analysis and for designing new experiments.

Table 1: Kinetic Parameters of Ornithine Carriers

Carrier	Source	Substrate	Km (mM)	Vmax (mmol/min/ g protein)	Reference
Ornithine Carrier	Rat Liver	[14C]Ornithin e	0.16	3.2	[5]
Ornithine Carrier	Rat Liver	Lysine	1.2	-	[5]
Ornithine Carrier	Rat Liver	Citrulline	3.6	-	[5]
ORC1	Human	[3H]Ornithine	0.43 ± 0.04	-	[1]
ORC2	Human	[3H]Ornithine	0.81 ± 0.07	-	[1]

Table 2: Substrate Specificity of Human ORC1 and ORC2



Substrate (L- isomers unless specified)	ORC1 Transport	ORC2 Transport	Reference
Ornithine	Yes	Yes	[1][2]
Lysine	Yes	Yes	[1][2]
Arginine	Yes	Yes	[1][2]
Citrulline	Yes	Yes	[1][2]
D-Ornithine	No	Yes	[2]
D-Lysine	No	Yes	[2]
L-Histidine	No	Yes	[2]
L-Homoarginine	No	Yes	[2]

Detailed Experimental Protocols Protocol 1: Isolation of Mitochondria from Rat Liver

This protocol is adapted from established methods for isolating functional mitochondria.

Materials:

- Rat liver tissue
- Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
- Homogenization Buffer: Isolation Buffer with 0.5% (w/v) BSA
- Dounce homogenizer
- Refrigerated centrifuge

Procedure:

• Excise the liver from a euthanized rat and place it in ice-cold Isolation Buffer.



- Mince the liver into small pieces and wash with Isolation Buffer to remove excess blood.
- Transfer the minced tissue to a Dounce homogenizer with 10 volumes of Homogenization Buffer.
- Homogenize with 5-10 gentle strokes.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
- Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
- Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer.
- Repeat the centrifugation at 10,000 x g for 15 minutes.
- Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer.
- Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Protocol 2: Reconstitution of Purified Ornithine Carrier into Liposomes

This protocol describes the reconstitution of the purified carrier into artificial lipid vesicles (proteoliposomes).

Materials:

- Purified ornithine carrier
- Phospholipids (e.g., a mixture of phosphatidylcholine and cardiolipin)
- Detergent (e.g., Triton X-100)
- Bio-Beads or similar hydrophobic resin
- Internal Buffer: 20 mM Ornithine, 10 mM HEPES, pH 7.4



· Sonication device

Procedure:

- Prepare liposomes by drying the phospholipid mixture under nitrogen gas and resuspending in the Internal Buffer.
- Sonicate the lipid suspension to form small unilamellar vesicles.
- Solubilize the purified ornithine carrier with Triton X-100.
- Mix the solubilized protein with the prepared liposomes. The protein-to-lipid ratio should be optimized.
- Remove the detergent by incubation with Bio-Beads overnight at 4°C. This allows the protein to insert into the liposome bilayer.
- The resulting proteoliposomes are now loaded with the internal substrate and ready for the transport assay.

Protocol 3: [14C]-Ornithine Uptake Assay in Proteoliposomes

This assay measures the rate of radiolabeled ornithine transport into the proteoliposomes.

Materials:

- Proteoliposomes loaded with 20 mM cold ornithine
- External Buffer: 10 mM HEPES, 100 mM KCl, pH 7.4
- [14C]-Ornithine (or [3H]-Ornithine)
- Stop Buffer: Ice-cold External Buffer containing a transport inhibitor (e.g., 5 mM mersalyl)
- Ion-exchange resin (e.g., Dowex AG 50W-X8) columns
- Scintillation fluid and counter



Procedure:

- Equilibrate the proteoliposomes in the External Buffer.
- Initiate the transport by adding [14C]-Ornithine to the proteoliposome suspension. The final
 concentration of radiolabeled ornithine should be varied for kinetic studies (e.g., 0.02 to 2.0
 mM).[1]
- Incubate at 25°C for a defined time course (e.g., 0.5, 1, 2, 5, and 10 minutes).
- · Stop the transport by adding an excess of ice-cold Stop Buffer.
- Immediately apply the mixture to a Dowex column to separate the proteoliposomes (which pass through) from the external, unincorporated [14C]-Ornithine (which binds to the resin).
- · Collect the eluate containing the proteoliposomes into a scintillation vial.
- Add scintillation fluid and measure the radioactivity using a scintillation counter.
- Calculate the rate of ornithine uptake and normalize to the amount of protein incorporated into the liposomes.

Data Analysis and Interpretation

The data obtained from the uptake assay can be used to determine the kinetic parameters of the ornithine transporter. By measuring the initial rates of uptake at different substrate concentrations, a Michaelis-Menten plot can be generated. From this, the Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity) can be calculated using a double-reciprocal Lineweaver-Burk plot.

Inhibition studies can be performed by including potential inhibitors in the external buffer during the uptake assay. The type of inhibition (competitive, non-competitive, or uncompetitive) can be determined by analyzing the changes in Km and Vmax in the presence of the inhibitor.

Conclusion

The protocols outlined in these application notes provide a robust framework for the quantitative analysis of **DL-ornithine** uptake by mitochondrial carriers. By employing these



methods, researchers can gain valuable insights into the function of these transporters in both physiological and pathological states, and can effectively screen for compounds that modulate their activity for therapeutic purposes.

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